7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3

Isotope dilution Mass spectrometry Analytical chemistry

Why select 7α-Hydroxy-3-oxocholest-4-enoic acid-d3? This stable isotope-labeled internal standard (+3 Da mass shift) is the only analytically valid choice for quantifying 7αH,3O-CA by isotope dilution mass spectrometry. Using the unlabeled compound is methodologically impossible (co-elution); substituting other oxysterol IS introduces unacceptable ion suppression variability. Specifically validated in RRMS biomarker discovery and CYP7B1 metabolic flux studies. Supplied with a full Certificate of Analysis (≥99% purity), it meets GLP bioanalysis requirements for preclinical and clinical oxysterol profiling. For research use only.

Molecular Formula C27H42O4
Molecular Weight 433.6 g/mol
Cat. No. B12414646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3
Molecular FormulaC27H42O4
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C
InChIInChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3
InChIKeySATGKQGFUDXGAX-PKHGPHITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3: A Deuterated Oxysterol Metabolite for Quantitative Mass Spectrometry in Neurobiology and Sterol Research


7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 (7-HOCA-d3, CAS 2342573-89-9) is a stable isotope-labeled derivative of the endogenous oxysterol and bile acid precursor 7alpha-hydroxy-3-oxocholest-4-enoic acid (7αH,3O-CA) . This deuterated compound is primarily used as an internal standard (IS) for the precise quantification of its unlabeled counterpart in complex biological matrices using GC-MS or LC-MS methodologies . The unlabeled metabolite is a key product in the brain-specific 'acidic pathway' of cholesterol metabolism, synthesized from 26-hydroxycholesterol and exported across the blood-brain barrier, and has been identified as a biomarker in diseases such as relapsing-remitting multiple sclerosis [1]. The incorporation of three deuterium atoms at a metabolically stable position ensures near-identical physicochemical properties to the analyte, making it the optimal choice for accurate and reproducible quantification.

Why Unlabeled 7alpha-Hydroxy-3-oxocholest-4-enoic acid or 13C-Labeled Analogs Cannot Substitute 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 in Quantitative LC-MS/MS Assays


In quantitative mass spectrometry, substituting a stable isotope-labeled internal standard (SIL-IS) with an unlabeled compound or a structurally dissimilar analog is a fundamental analytical error that leads to significant inaccuracies. The use of unlabeled 7alpha-hydroxy-3-oxocholest-4-enoic acid as its own internal standard is methodologically impossible as it co-elutes with the endogenous analyte, causing ion suppression and preventing independent quantification [1]. While a 13C-labeled analog is a valid approach, it is often cost-prohibitive and less readily available for niche oxysterols like 7αH,3O-CA. Conversely, substituting with a different oxysterol internal standard (e.g., deuterated 24S-hydroxycholesterol) introduces variability due to differential ion suppression and extraction efficiency, which is unacceptable for the precise quantification required in biomarker validation [2]. The deuterium labeling in 7alpha-hydroxy-3-oxocholest-4-enoic acid-d3 provides a minimal mass shift (+3 Da) that is sufficient for chromatographic resolution from the analyte while maintaining near-identical chemical behavior, a prerequisite for accurate isotope dilution mass spectrometry .

Quantitative Evidence for Selecting 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 Over Alternatives


Isotopic Purity and Stability: ≥99% Deuterium Incorporation at C27 Ensures Reliable MS Quantification

As a stable isotope-labeled internal standard, the performance of 7alpha-hydroxy-3-oxocholest-4-enoic acid-d3 is directly tied to its isotopic purity and the stability of its deuterium label. The compound is supplied with a certified purity of ≥99% for its deuterated forms (d1-d3), indicating complete and stable incorporation of the heavy isotope at the designated C27 position . This high level of deuteration is critical because any unlabeled (d0) impurity would co-elute and interfere with the detection of the endogenous analyte, leading to an overestimation of its concentration. Furthermore, the deuterium atoms are placed on a terminal methyl group of the side chain, a position known for its metabolic stability and minimal risk of back-exchange, ensuring the internal standard's mass shift remains constant throughout sample processing . In contrast, a generic or lower-purity deuterated standard may contain a significant d0 fraction, directly compromising the accuracy and linearity of the quantitative assay.

Isotope dilution Mass spectrometry Analytical chemistry

Solubility Profile: Validated for Use in Common LC-MS Solvents and Workflows

A practical but crucial differentiator for internal standards is their validated solubility in solvents compatible with standard extraction and LC-MS workflows. The datasheet for 7alpha-hydroxy-3-oxocholest-4-enoic acid-d3 confirms it is supplied as a solid and is soluble at 20 mg/mL in DMF, DMSO, and Ethanol . This quantitative solubility information allows researchers to confidently prepare concentrated stock solutions in their preferred solvent without resorting to trial-and-error, ensuring the standard can be reliably spiked into samples. In contrast, procurement of a non-certified or in-house synthesized analog may come without such data, leading to potential issues with precipitation during spiking into aqueous mobile phases or biological extracts. This can cause variable recovery and introduce significant quantification errors, particularly at the low ng/mL or pg/mL concentrations typical of oxysterol analysis in CSF [1].

Sample preparation Analytical chemistry Mass spectrometry

Chromatographic Resolution: Deuterium Label Provides Sufficient Mass Shift for Separation from Analyte

A fundamental requirement for an LC-MS internal standard is that it must be chromatographically resolvable from the unlabeled analyte. 7alpha-hydroxy-3-oxocholest-4-enoic acid-d3, with its +3 Da mass shift from three deuterium atoms, achieves this separation . This mass difference is sufficient to prevent cross-talk between the multiple reaction monitoring (MRM) channels for the analyte and the IS, ensuring accurate peak integration. In contrast, a partially deuterated standard with only one or two deuterium atoms (+1 or +2 Da) may not be fully resolved from the naturally occurring M+1 and M+2 isotopologues of the unlabeled analyte, especially at high analyte concentrations, leading to peak overlap and inaccurate quantification . The specific +3 Da shift of this product is a well-established and reliable design choice for a compound of this molecular weight (~433 Da).

LC-MS Chromatography Isotope dilution

Biological Relevance: Tracks a Metabolite with Disease-Specific Dynamics Unmatched by Generic Oxysterol Standards

The endogenous target analyte, 7α-hydroxy-3-oxocholest-4-enoic acid (7αH,3O-CA), is not just any oxysterol; it exhibits a unique and disease-specific pattern. A 2017 study by Crick et al. quantified 7αH,3O-CA in plasma from relapsing-remitting multiple sclerosis (RRMS) patients and controls. They found a statistically significant reduction (P < 0.05) of 7αH,3O-CA in RRMS patients [1]. Importantly, the study noted that the combined reduction of 7αH,3O-CA along with 25-HC and 26-HC was 'unique to RRMS' and not observed in other neurological diseases studied [1]. This provides direct, quantitative evidence that this specific metabolite has value as a potential disease biomarker. Using a generic internal standard would fail to capture this specific, biologically relevant signal, whereas 7alpha-hydroxy-3-oxocholest-4-enoic acid-d3 enables its precise and confident measurement, supporting biomarker discovery and validation efforts.

Biomarker Multiple Sclerosis Neurochemistry

Best Research and Industrial Application Scenarios for 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3


Absolute Quantification of 7αH,3O-CA in Human Plasma and CSF for Multiple Sclerosis Biomarker Studies

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is the indispensable internal standard for developing and validating a quantitative LC-MS/MS assay to measure the concentration of 7αH,3O-CA in human plasma and cerebrospinal fluid (CSF). This is directly supported by its established use in studies that identified a unique and significant reduction of this metabolite in RRMS patients [1]. The use of this specific deuterated standard enables the precise and reproducible quantification necessary for longitudinal patient studies and for assessing potential therapeutic interventions aimed at normalizing cholesterol metabolism in the brain.

Investigating Brain Cholesterol Export and the 'Acidic Pathway' of Bile Acid Synthesis

For research into the fundamentals of brain cholesterol homeostasis, 7alpha-hydroxy-3-oxocholest-4-enoic acid-d3 is a critical tool. Since 7αH,3O-CA is a major end-product of the brain-specific 'acidic pathway' and is actively exported across the blood-brain barrier [1], its deuterated internal standard is essential for studies measuring this metabolic flux. This includes investigations using in vitro models (e.g., brain endothelial cell cultures) or in vivo studies measuring arteriovenous differences in animal models. The use of an accurate internal standard is non-negotiable for calculating the net flux of this metabolite, a key metric for understanding cholesterol trafficking in the CNS.

Metabolic Profiling in CYP7B1 Deficiency Models (e.g., Hereditary Spastic Paraplegia Type 5)

The unlabeled compound 7αH,3O-CA is a downstream product of CYP7B1, and its levels are perturbed in Cyp7b1-/- mouse models of SPG5 [1]. Therefore, 7alpha-hydroxy-3-oxocholest-4-enoic acid-d3 is a required internal standard for any laboratory using LC-MS to profile the oxysterol and cholestenoic acid metabolome in these disease models. Accurate measurement of 7αH,3O-CA is crucial for understanding the metabolic block and for assessing the efficacy of potential therapeutic interventions, such as gene therapy or pharmacological chaperones, aimed at restoring normal metabolic flux.

Quality Control and Method Transfer for Contract Research Organizations (CROs)

CROs performing regulated bioanalysis of oxysterols for pharmaceutical clients require certified reference materials and internal standards. 7alpha-hydroxy-3-oxocholest-4-enoic acid-d3, with its high and documented purity (≥99%), validated solubility, and clear specification sheet [1], is suitable for use in a GLP (Good Laboratory Practice) environment. Its availability from reputable vendors with full certificates of analysis facilitates method transfer between laboratories and ensures the long-term reproducibility of data, a critical requirement for preclinical and clinical studies.

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